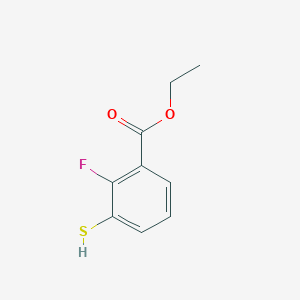

Ethyl 2-fluoro-3-mercaptobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMQZNAMQSWTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Ethyl 2-fluoro-3-mercaptobenzoate

This document provides an in-depth technical exploration of Ethyl 2-fluoro-3-mercaptobenzoate (CAS No. 1359983-13-3), a versatile fluorinated aromatic thioether with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts, offering instead a guide grounded in mechanistic principles and practical laboratory insights. We will delve into a robust, multi-step synthetic pathway, analyze the compound's key physicochemical properties, and discuss its potential applications, providing researchers and drug development professionals with a validated framework for its utilization.

Strategic Importance and Molecular Profile

This compound is a valuable research chemical due to the unique interplay of its three core functional groups: an aromatic fluorine atom, a nucleophilic thiol group, and an ethyl ester. This specific arrangement offers a powerful toolkit for synthetic chemists. The fluorine atom can enhance metabolic stability and modulate the acidity of adjacent protons, key considerations in drug design. The thiol group is a versatile handle for introducing the molecule into larger scaffolds, forming disulfide bonds, or participating in thiol-ene "click" reactions. The ester provides a site for further modification or hydrolysis to the corresponding carboxylic acid.

While direct literature on the extensive applications of this specific molecule is emerging, its structural motifs are present in various pharmacologically active compounds. Fluorinated anthranilic acid derivatives, for instance, are precursors to anti-inflammatory agents and potent receptor antagonists[1]. This guide, therefore, serves as both a practical manual for its synthesis and a forward-looking perspective on its research potential.

Recommended Synthetic Pathway

While various synthetic routes can be conceptualized, a reliable and scalable pathway begins with a commercially available precursor, 2-amino-3-fluorobenzoic acid. The proposed synthesis involves a three-stage process: diazotization of the aniline, conversion to the thiol via a xanthate intermediate, and subsequent Fischer esterification. This approach is selected for its well-documented reaction mechanisms and the relatively high yields achievable at each step.

Synthetic Workflow Overview

The logical flow from starting material to the final product is outlined below. This multi-step process ensures the controlled introduction of each functional group, minimizing side reactions and simplifying purification.

Sources

An In-depth Technical Guide to Ethyl 2-fluoro-3-mercaptobenzoate: A Versatile Fluorinated Building Block for Advanced Research

This technical guide provides a comprehensive overview of Ethyl 2-fluoro-3-mercaptobenzoate (CAS Number: 1359983-13-3), a specialized fluorinated aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into its synthesis, reactivity, and potential applications. While specific literature on this compound is emerging, its structural motifs are well-established in synthetic and medicinal chemistry, allowing for a robust and scientifically grounded exploration of its utility.

Introduction: The Strategic Value of Fluorinated Mercaptobenzoates

The incorporation of fluorine into organic molecules is a proven strategy in modern drug discovery for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the mercapto (-SH) group is a versatile functional handle and a key pharmacophore in various therapeutic agents. This compound combines these features, presenting itself as a valuable building block for creating novel chemical entities. Its trifunctional nature—an activated aromatic ring, a nucleophilic thiol, and a modifiable ester—offers multiple avenues for synthetic diversification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1359983-13-3 | [3][4] |

| Molecular Formula | C₉H₉FO₂S | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Appearance | Light yellow liquid (presumed) | [5] |

| Purity | ≥95% | [3] |

| Storage | 4°C, under inert atmosphere | [3] |

Proposed Synthesis and Methodologies

While a specific, published synthesis for this compound is not widely documented, its structure suggests a logical, multi-step synthetic pathway starting from readily available precursors. The following workflows are proposed based on established methodologies for analogous compounds.[6][7]

A logical retrosynthetic approach involves the disconnection of the ester and the thiol functionalities. The primary precursor would be 2-fluoro-3-mercaptobenzoic acid, which can be derived from a suitable amino or halogenated precursor.

Caption: Retrosynthetic pathway for this compound.

The synthesis can be envisioned as a four-step process starting from 2-fluoro-3-nitrotoluene, a commercially available starting material.

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 2-Fluoro-3-nitrobenzoic Acid This oxidation step is a common transformation. A patent for a similar process describes oxidizing a substituted toluene to a benzoic acid.[8]

-

To a stirred solution of 2-fluoro-3-nitrotoluene in aqueous pyridine, add potassium permanganate (KMnO₄) portion-wise at 80-90°C.

-

Maintain the temperature for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the filter cake with hot water.

-

Acidify the combined filtrate with concentrated HCl to a pH of 1-2 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-3-nitrobenzoic acid.

Step 2: Synthesis of 2-Fluoro-3-aminobenzoic Acid The reduction of an aromatic nitro group to an amine is a standard procedure.[9]

-

Dissolve 2-fluoro-3-nitrobenzoic acid in ethanol in a flask.

-

Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated HCl.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction and pour it onto ice.

-

Basify the mixture with a concentrated NaOH solution to precipitate the tin salts.

-

Filter the mixture and acidify the filtrate to the isoelectric point to precipitate the amino acid.

-

Filter and dry the product to obtain 2-amino-3-fluorobenzoic acid.

Step 3: Synthesis of 2-Fluoro-3-mercaptobenzoic Acid This transformation utilizes the Leuckart thiophenol reaction or a related Sandmeyer-type reaction with a sulfur nucleophile.

-

Suspend 2-amino-3-fluorobenzoic acid in a mixture of concentrated HCl and water and cool to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool.

-

Add the cold diazonium salt solution to the xanthate solution. A yellow solid should form.

-

Allow the mixture to warm to room temperature and then heat gently (50-60°C) until nitrogen evolution ceases.

-

Hydrolyze the resulting xanthate ester by adding a strong base (e.g., NaOH) and refluxing for several hours.

-

Cool the mixture, acidify with HCl to precipitate the thiophenol product.

-

Filter, wash, and dry to yield 2-fluoro-3-mercaptobenzoic acid.

Step 4: Fischer Esterification to Yield this compound This is a classic acid-catalyzed esterification.[1]

-

Dissolve 2-fluoro-3-mercaptobenzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by column chromatography if necessary.

Reactivity and Synthetic Potential

The three key functional groups of this compound dictate its reactivity profile, making it a versatile intermediate.

Caption: Reactivity map showing the key functional groups and their potential reactions.

-

Thiol Group: The mercapto group is nucleophilic and readily undergoes S-alkylation with alkyl halides to form thioethers.[10] It can be oxidized to form disulfides or further to sulfonic acids. This functionality is crucial for forming covalent bonds with biological targets or for use in click chemistry.

-

Ester Group: The ethyl ester can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form a diverse library of amides. This is a common strategy in medicinal chemistry to modulate solubility and biological activity.

-

Fluoroaromatic Ring: The fluorine atom, being ortho to the ester and meta to the thiol, influences the electronic properties of the ring. It can activate the ring for certain substitution reactions and provides a site for potential metabolic blocking, a key feature in drug design.[1][11]

Potential Applications in Research and Development

Given its structure, this compound is a prime candidate for use as an intermediate in the synthesis of high-value compounds.

-

Pharmaceuticals: The fluorinated thiophenol motif is present in various bioactive molecules. This building block could be used in the synthesis of kinase inhibitors, anti-inflammatory agents, or anti-infectives. The thiol group can act as a zinc-binding group in metalloenzyme inhibitors or form key hydrogen bonds with target proteins.

-

Agrochemicals: Similar to pharmaceuticals, the strategic placement of fluorine and sulfur can lead to the development of novel herbicides, fungicides, or pesticides with enhanced efficacy and favorable environmental profiles.

-

Materials Science: Thiophenols are widely used to functionalize surfaces (e.g., gold nanoparticles) and in the synthesis of polymers and organic electronic materials. The fluorine atom can impart specific properties such as hydrophobicity and thermal stability.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly detailed, data from analogous compounds like 4-fluorothiophenol should be considered for handling guidelines.[12][13]

-

Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[5] Likely causes skin and serious eye irritation. May cause respiratory irritation. Fluorinated organic compounds may release hazardous decomposition products like hydrogen fluoride upon combustion.[13][14]

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place. Due to the air sensitivity of thiols, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation to the disulfide.[5][13]

Conclusion

This compound is a promising, albeit under-documented, chemical intermediate. Its trifunctional nature provides significant synthetic flexibility, making it a valuable tool for chemists in academia and industry. By leveraging established synthetic protocols and understanding the inherent reactivity of its constituent functional groups, researchers can effectively utilize this building block to construct complex molecules for a wide range of applications, from novel therapeutics to advanced materials. This guide serves as a foundational resource to stimulate and support further investigation into the chemistry and applications of this versatile compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Available at: [Link]

-

ResearchGate. Strategies for synthesis of substituted thiophenol. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Available at: [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]

- Google Patents. CN111187188A - Synthesis method of substituted thiophenol.

-

National Institutes of Health. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Available at: [Link]

- Google Patents. CN1590371A - Preparation method of substituted thiophenol.

-

ResearchGate. S−H bond insertion reactions employing thiols and thiophenol. Available at: [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

-

American Chemical Society Publications. O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. Available at: [Link]

-

Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

-

Fluoropharm. 1359983-13-3 | this compound. Available at: [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1359983-13-3 [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 8. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

"physical and chemical properties of Ethyl 2-fluoro-3-mercaptobenzoate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-fluoro-3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with the chemical formula C₉H₉FO₂S.[1] Its structure incorporates a benzene ring functionalized with a fluorine atom, a mercapto (thiol) group, and an ethyl ester group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, while the thiol group offers a reactive handle for bioconjugation or can participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and potential applications.

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring with substituents at positions 1, 2, and 3. The ethyl carboxylate group is at position 1, a fluorine atom at position 2, and a mercapto group at position 3.

Systematic Name: this compound CAS Number: 1359983-13-3[1] Molecular Formula: C₉H₉FO₂S[1] Molecular Weight: 200.23 g/mol [1]

Physical Properties

| Property | Value | Source/Method |

| Boiling Point | 292.1 ± 30.0 °C | Predicted |

| Density | 1.246 ± 0.06 g/cm³ | Predicted |

| Melting Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Estimated based on related compounds[2] |

| Appearance | Likely a liquid or low-melting solid. | - |

Chemical Properties

Synthesis

A plausible synthetic route for this compound can be conceptualized starting from 2-fluoro-3-nitrobenzoic acid. This precursor is accessible through multi-step synthesis from commercially available starting materials.[3][4] The proposed pathway involves the reduction of the nitro group, followed by diazotization and subsequent introduction of the thiol group, and finally esterification.

Caption: Potential roles of this compound in drug development.

Given these properties, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where targeted covalent inhibition or enhanced metabolic stability are desired.

Safety Information

Based on supplier safety data sheets, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark) *[1] Signal Word: Warning *[1] Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). *[1] Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501.

[1]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a chemical compound with significant potential for application in synthetic and medicinal chemistry. While experimental data on its physical and spectroscopic properties are limited, this guide has provided a comprehensive overview based on predicted data and the known chemistry of its constituent functional groups. The proposed synthetic route and analysis of its reactivity offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile molecule. Further experimental investigation is warranted to fully characterize this promising compound.

References

-

WIPO (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. PATENTSCOPE. [Link]

-

Wu, C., et al. (n.d.). Synthesis of Substituted Ethyl Argiosulfonylcarbamates. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

PubChem. (n.d.). Ethyl benzoate. [Link]

-

American Chemical Society. (n.d.). Kinetics Study of Amine Cleavage Reactions of Various Resin-Bound Thiophenol Esters from Marshall Linker. [Link]

-

European Patent Office. (n.d.). Method for preparation of mercaptobenzoates - EP 0272742 B1. [Link]

-

Wikipedia. (n.d.). Thiophenol. [Link]

- Google Patents. (n.d.). US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones.

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. (n.d.). Ethyl 2-mercaptopropionate. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

ResearchGate. (n.d.). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-fluoro-3-mercaptobenzoate: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of Ethyl 2-fluoro-3-mercaptobenzoate, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its molecular characteristics, a detailed, field-proven synthesis protocol, and the rationale behind its strategic use in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound is a valuable bifunctional building block, presenting a unique combination of a fluorine atom, a thiol group, and an ethyl ester on a benzene ring. This specific arrangement of functional groups offers medicinal chemists a versatile scaffold for creating novel pharmaceutical agents. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the adjacent thiol group and influence the electronic properties of the entire molecule, while the thiol provides a reactive handle for various coupling reactions.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthesis, defining its reactivity, solubility, and analytical profile.

Molecular Structure

The structure consists of a benzene ring substituted with a fluorine atom at position 2, a mercapto (thiol, -SH) group at position 3, and an ethoxycarbonyl group (-COOEt) at position 1.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below, compiled from reliable chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1359983-13-3 | [3][4][5] |

| Molecular Formula | C₉H₉FO₂S | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥95% | [4] |

| SMILES | O=C(OCC)C1=CC=CC(S)=C1F | [4] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis Protocol: A Multi-Step Approach

While direct literature for the synthesis of this compound is sparse, a robust and logical pathway can be designed based on well-established organic chemistry transformations. The proposed synthesis starts from the commercially available 2-fluoro-3-nitrobenzoic acid.

Caption: Proposed Synthetic Workflow for this compound.

Step 1: Fischer Esterification

-

Objective: To protect the carboxylic acid as an ethyl ester, preventing its interference in subsequent reactions.

-

Methodology:

-

To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-fluoro-3-nitrobenzoate.

-

-

Expertise & Causality: Fischer esterification is a classic, cost-effective method. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by ethanol. The reaction is driven to completion by using a large excess of ethanol.

Step 2: Reduction of the Nitro Group

-

Objective: To convert the nitro group to a primary amine, which is the precursor for the diazonium salt.

-

Methodology:

-

Dissolve Ethyl 2-fluoro-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (TLC monitoring).

-

Cool the reaction, and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product into ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Ethyl 2-amino-3-fluorobenzoate.

-

-

Expertise & Causality: Tin(II) chloride is a common and effective reagent for the reduction of aromatic nitro groups in the presence of ester functionalities, which are stable under these conditions.[7] The reaction proceeds in an acidic environment, hence the need for subsequent neutralization to isolate the free amine.

Steps 3 & 4: Diazotization and Thiolation (Sandmeyer-type Reaction)

-

Objective: To convert the amine into a thiol group via a diazonium salt intermediate. This is the most critical and sensitive part of the synthesis.

-

Methodology:

-

Diazotization: Dissolve Ethyl 2-amino-3-fluorobenzoate (1.0 eq) in an aqueous solution of hydrochloric or sulfuric acid at 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[8]

-

Thiolation: In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) or potassium ethyl xanthate. Carefully and slowly add the cold diazonium salt solution to this nucleophilic sulfur source. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

-

-

Trustworthiness & Self-Validation: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt.[8][9] The formation of the diazonium salt can be qualitatively checked using starch-iodide paper (a positive test turns blue-black). The successful substitution is confirmed by the disappearance of the amine starting material on TLC and the appearance of a new spot corresponding to the thiol product, which can be visualized with specific stains (e.g., potassium permanganate). Final validation requires spectroscopic analysis, such as ¹H NMR, where the disappearance of the -NH₂ protons and the appearance of a new -SH proton signal would be expected.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[5] Its value lies in the strategic placement of its functional groups:

-

Thiol Group (-SH): A versatile nucleophile for synthesizing various sulfur-containing heterocycles, which are prevalent in many drug classes. It can also be used in S-alkylation or S-arylation reactions to tether the scaffold to other molecular fragments.

-

Fluorine Atom (-F): As mentioned, fluorine substitution can block metabolic oxidation at that position, increase cell membrane permeability, and alter the acidity of nearby functional groups, potentially improving target binding.[1][2]

-

Ethyl Ester (-COOEt): Can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, a cornerstone of medicinal chemistry.

This combination makes the molecule an attractive starting point for synthesizing inhibitors, receptor antagonists, or other targeted therapies where these specific chemical features are desired for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

-

Fluoropharm. 1359983-13-3 | this compound. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Fluoropharm. Fluorinated pharmaceutical intermediates. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. 1359983-13-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 1359983-13-3 | this compound - Fluoropharm [fluoropharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-fluoro-3-mercaptobenzoate

For the dedicated researcher and drug development professional, the synthesis of novel molecular entities is a journey into uncharted territory. With new structures come new challenges, not least of which is ensuring the safety of the chemists who bring them to life. Ethyl 2-fluoro-3-mercaptobenzoate, a fluorinated aromatic thiol ester, is one such compound that serves as a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique combination of functional groups—a thiol, a fluoride, and a benzoate ester—necessitates a robust and nuanced approach to laboratory safety.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of rules, we will explore the why behind the protocols, grounding our recommendations in the fundamental chemical principles that govern the reactivity and toxicology of this and related molecules.

Compound Profile and Hazard Identification

A thorough understanding of a compound's intrinsic properties is the bedrock of any safety protocol. While comprehensive toxicological data for this compound is not yet fully established, its structural motifs provide critical clues to its potential hazards.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1359983-13-3 | [2][3] |

| Molecular Formula | C₉H₉FO₂S | [2][4] |

| Molecular Weight | 200.23 g/mol | [2][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the following classifications have been reported:

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

The presence of the thiol (-SH) group is the primary driver of the compound's characteristic and highly unpleasant odor, a hallmark of mercaptans.[5] This powerful stench, detectable at extremely low concentrations, serves as an immediate, albeit unwelcome, indicator of the compound's presence in the ambient environment.[5]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a multi-layered strategy that prioritizes the elimination and engineering out of hazards. This "Hierarchy of Controls" is the cornerstone of a self-validating safety system.

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

Experimental Protocols: From Benchtop to Waste

The following protocols are designed to provide a comprehensive workflow for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The potent odor and potential respiratory irritation associated with this compound mandate the use of robust engineering controls.

-

Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains vapors and prevents their release into the laboratory environment.

-

Bleach Traps: The thiol functional group is readily oxidized by sodium hypochlorite (bleach).[6][7] When running reactions that may release thiol-containing vapors (e.g., through a nitrogen bubbler or condenser outlet), the exhaust should be passed through a bleach trap to neutralize the odoriferous compounds before they can escape.[6]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are primary, appropriate PPE is essential for safeguarding against direct contact.

-

Eye Protection: Safety glasses with side shields are the minimum requirement.[8] For procedures with a higher splash risk, chemical splash goggles are recommended.

-

Hand Protection: Nitrile gloves are a standard choice. However, it is crucial to inspect gloves for any signs of degradation or contamination before and during use.[8] Given that this compound is a skin irritant, any suspected contamination should lead to immediate glove removal and hand washing.[2][9]

-

Body Protection: A standard laboratory coat must be worn at all times.[5]

Storage and Transportation

Improper storage is a common source of low-level, chronic exposure and odor complaints.

-

Primary Container: Store in the original manufacturer's bottle when possible. Ensure the cap is tightly sealed.[7]

-

Secondary Containment: For added security and odor control, place the primary container within a sealed secondary container, such as a desiccator or a wide-mouth jar with a secure lid.[10] This is particularly important as wrapping bottle caps with paraffin film has been shown to be ineffective for containing stench chemicals.[10]

-

Storage Location: Store in a cool, dry, well-ventilated area, away from heat and ignition sources, as recommended.[4][11] The compound should be stored in a designated and labeled area.

Decontamination and Waste Disposal: A Critical Final Step

The malodorous nature of thiols requires a meticulous approach to cleaning and waste management.

Step-by-Step Decontamination Protocol:

-

Prepare a Bleach Bath: In a designated plastic container within the fume hood, prepare a solution of household bleach and water.[6] This bath will be used for the initial decontamination of all glassware and equipment.

-

Immediate Soaking: Immediately after use, all contaminated glassware (flasks, syringes, spatulas, etc.) should be placed directly into the bleach bath to soak.[5][6] This oxidizes residual thiol, neutralizing the odor.

-

Extended Soaking: Allow glassware to soak for at least 14 hours (overnight) to ensure complete oxidation.[6]

-

Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then proceed with normal washing procedures.

-

Disposable Waste: All contaminated disposable items (gloves, paper towels, pipette tips) should be immediately placed into a sealable plastic bag.[5] This bag should then be placed into a designated hazardous waste container.[5]

Caption: A systematic workflow for the decontamination of thiol-contaminated materials.

Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[12] Alert colleagues and the laboratory supervisor.

-

Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.[12]

-

Contain: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels for the initial absorption.

-

Decontaminate: Once absorbed, collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[11] The spill area should then be decontaminated with a bleach solution.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection if necessary.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[13][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][15] Wash the area thoroughly with soap and water.[9] Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable building block in the synthesis of complex molecules. Its safe use hinges on a deep respect for its potential hazards and a disciplined application of a multi-layered safety strategy. By integrating robust engineering controls, meticulous work practices, and comprehensive emergency preparedness, researchers can confidently and safely explore the synthetic potential of this and other novel reagents. The principles outlined in this guide are not merely rules to be followed, but a framework for critical thinking that empowers the scientist to create a self-validating culture of safety in the laboratory.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-mercaptopropionate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-mercaptoacetate, 99% (GC).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-mercaptoacetate.

- CDH Fine Chemical. (n.d.). 2-mercapto benzoic acid cas no 147-93-3.

- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Fluoroacetate.

- Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester.

- ChemScene. (n.d.). 1359983-13-3 | this compound.

- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.

- Centers for Disease Control and Prevention (CDC). (n.d.). Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal.

- BLD Pharm. (n.d.). 1359983-13-3|this compound.

- University of Minnesota, Department of Environmental Health and Safety. (n.d.). Stench Chemicals (thiols) SOP.

- New Jersey Department of Health. (n.d.). Common Name: ETHYL MERCAPTAN HAZARD SUMMARY.

- Reddit. (2013). Handling thiols in the lab.

- National Center for Biotechnology Information. (2023). Mercaptan Toxicity - StatPearls.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYL MERCAPTAN - CAMEO Chemicals.

- Columbia University, Research. (n.d.). SOP FOR STENCH CHEMICALS.

- The Good Scents Company. (n.d.). ethyl 2-mercaptopropionate, 19788-49-9.

- New York State Department of Health. (n.d.). Poison Fact Sheet: Methyl Mercaptan.

- University of Victoria. (2021). Lab Safety Alert Stench chemical release.

- MySkinRecipes. (n.d.). Ethyl 3-fluoro-2-methylbenzoate.

- National Center for Biotechnology Information. (n.d.). Ethyl difluoroacetate. PubChem.

- National Center for Biotechnology Information. (n.d.). Ethyl fluoroacetate. PubChem.

- ChemicalBook. (2025). ETHYL 5-FLUORO-2-MERCAPTOBENZOATE, 97% - Safety Data Sheet.

- Fluoropharm. (n.d.). 1359983-13-3 | this compound.

- National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-mercapto-benzoic acid ethyl ester. PubChem.

Sources

- 1. Ethyl 3-fluoro-2-methylbenzoate [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 1359983-13-3 | this compound - Fluoropharm [fluoropharm.com]

- 4. 1359983-13-3|this compound|BLD Pharm [bldpharm.com]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. How To [chem.rochester.edu]

- 7. research.columbia.edu [research.columbia.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. uvic.ca [uvic.ca]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. nj.gov [nj.gov]

- 13. METHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. kansashealthsystem.com [kansashealthsystem.com]

- 15. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

The Strategic Role of Ethyl 2-fluoro-3-mercaptobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoro-3-mercaptobenzoate is a trifunctional aromatic building block poised for significant applications in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern—featuring an activating ethyl ester, a nucleophilic thiol, and a reactive fluorine atom—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights into its utilization as a strategic precursor for novel heterocyclic systems and functionalized aromatic derivatives.

Introduction: A Trifunctional Building Block of Strategic Importance

The deliberate incorporation of fluorine and sulfur atoms into organic molecules is a cornerstone of modern drug design and materials science. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while sulfur-containing moieties are integral to a vast array of biologically active compounds and functional materials. This compound, with its molecular formula C₉H₉FO₂S and molecular weight of 200.23 g/mol , encapsulates the potential of both these elements within a single, versatile scaffold.[1]

The strategic placement of the ethyl ester, fluoro, and mercapto groups on the benzene ring creates a nuanced reactivity profile. The electron-withdrawing nature of the ethyl ester group activates the ring for certain transformations, while the thiol and fluoro substituents provide orthogonal reactive handles for a variety of synthetic manipulations. This guide will explore the synthesis of this valuable intermediate and delve into its key applications, supported by mechanistic insights and analogous transformations from the chemical literature.

Synthesis of this compound: A Plausible Pathway

While a definitive, optimized synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on well-established transformations of aromatic amines. The most plausible precursor is 2-fluoro-3-aminobenzoic acid, which is commercially available.

The proposed synthesis involves three key steps:

-

Esterification of the carboxylic acid.

-

Diazotization of the aromatic amine.

-

Conversion of the diazonium salt to the corresponding thiol.

Step 1: Esterification of 2-fluoro-3-aminobenzoic Acid

The conversion of the carboxylic acid to its ethyl ester is a standard transformation. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous HCl. Alternatively, for substrates that may be sensitive to strongly acidic conditions, reaction with thionyl chloride followed by the addition of ethanol provides a milder route to the ester. A boron trifluoride etherate-catalyzed reaction in ethanol is also a viable method for this transformation.[2]

Step 2 & 3: Diazotization and Thiolation

The conversion of an aromatic amine to a thiol can be achieved via the corresponding diazonium salt. This two-step sequence is a cornerstone of aromatic chemistry.

Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3] This intermediate is typically not isolated and is used directly in the subsequent step.

Thiolation (Leuckart Thiophenol Reaction): The diazonium salt is then reacted with a sulfur nucleophile. A classic approach is the Leuckart thiophenol reaction, where the diazonium salt is reacted with potassium ethyl xanthate.[4][5] The resulting aryl xanthate is then hydrolyzed under basic conditions to yield the desired thiol.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic pathway to this compound.

Key Reactions and Synthetic Utility

The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable precursor for various molecular scaffolds. The reactivity can be broadly categorized by the functional group involved.

Reactions at the Thiol Group: Nucleophilic Displacements

The thiol group is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers. This is a fundamental transformation for introducing a wide variety of side chains.

Protocol for S-Alkylation (Analogous System): A general procedure involves the deprotonation of the thiol with a suitable base (e.g., KOH, NaH, or an organic base like triethylamine) in a polar aprotic solvent (e.g., ethanol, DMF, or acetonitrile), followed by the addition of an alkyl halide (e.g., ethyl chloroacetate, benzyl bromide).[2][6]

-

Dissolve this compound in ethanol.

-

Add one equivalent of potassium hydroxide and stir until a clear solution is formed.

-

Add the desired alkyl halide dropwise at room temperature.

-

Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

After cooling, the product can be isolated by extraction and purified by chromatography.

This S-alkylation is the first step towards the synthesis of various fused heterocyclic systems, as the newly introduced alkyl chain can contain other functional groups that can subsequently react with the ester or the fluoro substituent.

Reactions Involving the Fluoro Group: Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing ethyl ester group at the 1-position. This allows for the displacement of the fluoride ion by a variety of nucleophiles, a reaction of paramount importance in the synthesis of substituted aromatics.

Fluorine is an excellent leaving group in SₙAr reactions, often providing superior results compared to other halogens. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Caption: Generalized mechanism for the SₙAr reaction.

Common nucleophiles for this transformation include alkoxides, amines, and thiolates. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Intramolecular Cyclizations: A Gateway to Heterocycles

The true synthetic power of this compound is realized in its ability to serve as a precursor for fused heterocyclic systems through intramolecular cyclization reactions.

A particularly attractive application is the synthesis of thieno[2,3-b]benzofuran derivatives. This can be envisioned through a two-step sequence:

-

S-alkylation of the thiol group with an α-haloketone.

-

Intramolecular cyclization where an enolate, formed from the newly introduced ketone, attacks the carbon bearing the fluorine atom via an intramolecular SₙAr reaction.

This strategy provides a powerful method for constructing complex polycyclic aromatic systems that are of interest in materials science and medicinal chemistry.[3][7][8]

Sources

- 1. US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 5. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]

The Strategic Utility of Ethyl 2-fluoro-3-mercaptobenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy proven to significantly enhance pharmacological profiles. Organofluorine compounds represent a substantial portion of the pharmaceutical market, with some estimates suggesting they constitute up to 50% of all new drugs approved by the FDA in recent years.[1] This prevalence is not coincidental; the unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart a range of desirable attributes to a parent molecule.[1] These include improved metabolic stability, increased bioavailability and lipophilicity, and favorable alterations to pKa, which can lead to enhanced target affinity and selectivity.[1]

Among the vast arsenal of fluorinated building blocks available to medicinal chemists, Ethyl 2-fluoro-3-mercaptobenzoate stands out as a particularly versatile intermediate. Its trifunctional nature, featuring an ester, a thiol, and a fluorine-substituted aromatic ring, provides multiple reactive handles for the construction of complex molecular architectures, particularly heterocyclic systems prevalent in many therapeutic agents. This guide provides an in-depth examination of the synthesis, reactivity, and strategic application of this compound, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1359983-13-3 | [1][2][3] |

| Molecular Formula | C₉H₉FO₂S | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [1][2][3] |

| Appearance | Pale brown syrup | [3] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.70-7.66 (m, 1H), 7.48-7.44 (m, 1H), 7.08-7.04 (m, 1H), 4.20 (q, J=7.5 Hz, 2H), 3.67 (s, 1H), 1.40 (t, J=7.5 Hz, 3H) | [3] |

| LC-MS (ESI) | m/z 199.0 (M−H⁺) | [3] |

The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons, the ethyl ester group, and the thiol proton. The electron-withdrawing nature of the fluorine and ester groups influences the chemical shifts of the aromatic protons, while the thiol proton appears as a singlet.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 3-bromo-2-fluorobenzoic acid. The following protocol is adapted from a validated synthetic route described in the patent literature.[3]

Synthetic Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-bromo-2-fluorobenzoate

-

To a stirred solution of 3-bromo-2-fluorobenzoic acid (25.0 g, 114.15 mmol) in ethanol (400 mL), add concentrated H₂SO₄ (3 mL) at room temperature.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude material by silica gel column chromatography to afford ethyl 3-bromo-2-fluorobenzoate.

Step 2: Synthesis of Ethyl 3-((4-methoxybenzyl)thio)-2-fluorobenzoate

-

To a stirred solution of ethyl 3-bromo-2-fluorobenzoate (20.0 g, 80.97 mmol) in dioxane (250 mL), add (4-methoxyphenyl)methanethiol (12.49 g, 80.97 mmol).

-

Degas the solution with argon for 20 minutes.

-

Add Pd₂(dba)₃ (3.7 g, 4.04 mmol), Xantphos (4.68 g, 8.09 mmol), and N,N-diisopropylethylamine (DIPEA) (31.4 g, 242.91 mmol).

-

Heat the reaction mixture to 100°C and stir for 16 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through celite and wash with hexane.

-

Wash the filtrate with water, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (3-4% EtOAc/Hexanes) to yield the protected thiol as a pale yellow solid.[3]

Step 3: Synthesis of this compound (Final Product)

-

Heat a stirred solution of ethyl 3-((4-methoxybenzyl)thio)-2-fluorobenzoate (30.0 g, 93.75 mmol) in trifluoroacetic acid (TFA) (54.5 mL) to 80°C.

-

Stir for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, remove the volatiles under reduced pressure.

-

Dissolve the residue in ice-cold water (100 mL) and basify with solid sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (2 x 200 mL).

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.

-

Purify the crude material by silica gel column chromatography (3% EtOAc/Hexanes) to afford this compound (11.7 g, 62% yield) as a pale brown syrup.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The thiol group is a potent nucleophile, the ester is susceptible to hydrolysis or amidation, and the fluorinated aromatic ring can participate in various coupling reactions. A prime example of its application is in the synthesis of complex heterocyclic scaffolds for drug discovery, such as autotaxin inhibitors.[1][2][3]

Application in the Synthesis of an Indole-based Autotaxin Inhibitor

Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes including cancer and fibrosis.[1][2] The following protocol details the use of this compound in the synthesis of a key intermediate for an autotaxin inhibitor.[1][3]

Reaction Scheme:

Caption: Electrophilic sulfenylation of an indole derivative.

Experimental Protocol:

-

To a stirred solution of this compound (2.3 g, 11.50 mmol) in CH₂Cl₂ (32 mL) under an inert atmosphere, add N-chlorosuccinimide (NCS) (1.69 g, 12.65 mmol) at room temperature.

-

Stir the mixture for 1 hour to form the corresponding sulfenyl chloride in situ.

-

To this solution, add 6-chloro-7-fluoro-2-methyl-1H-indole (2.10 g, 11.50 mmol) in CH₂Cl₂ (10 mL).

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with CH₂Cl₂.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired thioether-linked indole derivative.[1]

This reaction highlights the utility of the thiol group in forming a carbon-sulfur bond, a common linkage in many pharmaceutical agents. The in situ generation of the sulfenyl chloride provides a reactive electrophile that readily couples with the electron-rich indole ring.

Future Perspectives

The strategic placement of fluorine and multiple reactive sites makes this compound a valuable and underutilized building block in drug discovery and materials science. Its application in the synthesis of autotaxin inhibitors is just one example of its potential. Further exploration of its reactivity, particularly in the construction of novel heterocyclic systems, is warranted. The development of new synthetic routes to this and similar fluorinated building blocks will continue to be a key enabler of innovation in medicinal chemistry.

References

- WO2015048301A1 - Autotaxin inhibitor compounds - Google P

- WO2015077503A1 - Autotaxin inhibitor compounds - Google P

- US10632104B2 - Autotaxin inhibitors and uses thereof - Google P

- CN116239577A - Method for preparing cudexestat - Google P

Sources

Ethyl 2-fluoro-3-mercaptobenzoate: A Technical Guide for Synthetic and Medicinal Chemists

This technical guide provides an in-depth exploration of Ethyl 2-fluoro-3-mercaptobenzoate, a fluorinated aromatic thioether with significant potential as a versatile building block in medicinal chemistry and drug discovery. While a singular, celebrated moment of discovery for this specific molecule is not prominently documented in scientific literature, its importance lies in the strategic combination of its functional groups. The presence of a fluorine atom, a thiol group, and an ethyl ester on a benzene ring offers a unique chemical scaffold for the synthesis of novel therapeutic agents.

This guide will delve into the compound's physicochemical properties, plausible synthetic strategies derived from established chemical principles, a detailed experimental protocol, and a discussion of its potential applications in the development of new pharmaceuticals.

Compound Profile and Physicochemical Properties

This compound (CAS No. 1359983-13-3) is a substituted benzoic acid ester.[1][2][3] The strategic placement of the fluorine atom at the 2-position and the mercapto group at the 3-position significantly influences the molecule's electronic properties and reactivity, making it an attractive starting material for targeted synthesis.

| Property | Value | Source |

| CAS Number | 1359983-13-3 | [1][2] |

| Molecular Formula | C₉H₉FO₂S | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Synonyms | Benzoic acid, 2-fluoro-3-mercapto-, ethyl ester | [1] |

| Purity (Typical) | ≥95% | [1] |

| Physical Form | Liquid | [4] |

The fluorine atom, being the most electronegative element, can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The thiol group is a versatile handle for various chemical transformations, including nucleophilic substitution and oxidation to form disulfides or sulfonic acids.[5]

Plausible Synthetic Pathways

One plausible approach begins with 2-fluoro-3-aminobenzoic acid. The amino group can be converted to a thiol via a Sandmeyer-type reaction, followed by esterification of the carboxylic acid.

Proposed Synthetic Workflow:

Sources

Ethyl 2-fluoro-3-mercaptobenzoate: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluorinated Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties. Ethyl 2-fluoro-3-mercaptobenzoate, a trifunctional aromatic compound, has emerged as a valuable intermediate, particularly in the synthesis of complex heterocyclic systems with therapeutic potential. Its unique arrangement of a fluorine atom, a mercapto group, and an ethyl ester on a benzene ring offers a confluence of reactivity and structural features that are highly sought after in medicinal chemistry.

The presence of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The mercapto group serves as a versatile handle for a variety of chemical transformations, most notably for the construction of sulfur-containing heterocycles. The ethyl ester, while also amenable to modification, often plays a role in the initial synthesis and can be hydrolyzed or otherwise converted in later stages.

This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its pivotal role in the synthesis of thieno[3,2-b]pyridine derivatives, a class of compounds with significant promise as kinase inhibitors. We will delve into the synthetic pathways, the rationale behind its use, and detailed experimental protocols, providing a holistic view for researchers and drug development professionals.

Chemical Properties and Synthesis

This compound is a compound with the molecular formula C₉H₉FO₂S and a molecular weight of 200.23 g/mol .[4] Its structure is characterized by an ethyl benzoate core with a fluorine atom at the 2-position and a mercapto group at the 3-position.

| Property | Value |

| CAS Number | 1359983-13-3 |

| Molecular Formula | C₉H₉FO₂S |

| Molecular Weight | 200.23 g/mol |

Synthetic Pathway

A key synthetic route to this compound starts from the readily available 2-fluoro-3-nitrobenzoic acid. This multi-step synthesis, as detailed in patent literature, involves the reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to the mercaptan.

The overall synthetic scheme can be visualized as follows:

Caption: Synthetic pathway to this compound.

A plausible precursor for this synthesis is 2-fluoro-3-nitrobenzoic acid, which can be synthesized from o-methylphenol through a sequence of nitration, chlorination, fluorination, and oxidation.[5] Another related starting material is 2-amino-3-fluorobenzoic acid, which is a known precursor for various therapeutic agents and ligands.[6]

Core Application in Medicinal Chemistry: Synthesis of Thieno[3,2-b]pyridine Kinase Inhibitors

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of thieno[3,2-b]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry as a "privileged scaffold" for the development of highly selective protein kinase inhibitors.[7][8]

Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[8] The thieno[3,2-b]pyridine core provides a template for ATP-competitive inhibitors that can be tailored to target specific kinases, including Haspin, cyclin-dependent kinase-like (CDKL) kinases, c-Met, and VEGFR2.[8][9][10]

The Gewald Reaction: A Gateway to Thieno[3,2-b]pyridines

The synthesis of the thieno[3,2-b]pyridine scaffold from this compound often proceeds via a modified Gewald reaction. This powerful multi-component reaction allows for the efficient construction of the thiophene ring fused to a pyridine ring.

A representative reaction scheme is outlined below:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzothiophenes using Ethyl 2-fluoro-3-mercaptobenzoate

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 4-hydroxybenzothiophene-3-carboxylate, a valuable scaffold in medicinal chemistry, utilizing Ethyl 2-fluoro-3-mercaptobenzoate as the starting material. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis proceeds via a base-mediated intramolecular nucleophilic aromatic substitution (SNAr). This guide explains the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These sulfur-containing heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The benzothiophene framework is present in several FDA-approved drugs, such as the osteoporosis treatment raloxifene and the antifungal sertaconazole, highlighting its therapeutic importance.[1]

The synthesis of substituted benzothiophenes is, therefore, a critical endeavor in the discovery of new therapeutic agents.[3] The method detailed herein provides a straightforward and efficient route to ethyl 4-hydroxybenzothiophene-3-carboxylate, a versatile intermediate for further chemical elaboration.

Reaction Principle: Intramolecular SNAr

The synthesis is based on an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In this process, the thiol group of this compound acts as an internal nucleophile, attacking the carbon atom bearing the fluorine atom. This reaction is facilitated by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. The presence of the electron-withdrawing ethyl carboxylate group ortho to the fluorine atom activates the aromatic ring towards nucleophilic attack.

The general mechanism involves the formation of a transient Meisenheimer-like complex, followed by the expulsion of the fluoride ion to yield the cyclized benzothiophene product. This base-mediated cyclization is a common and effective strategy for the formation of heterocyclic rings.[4][5]

Experimental Workflow Overview

The overall experimental process is depicted in the workflow diagram below. It encompasses the reaction setup, monitoring, workup, and purification of the final product.

Caption: Experimental workflow for the synthesis of ethyl 4-hydroxybenzothiophene-3-carboxylate.

Materials and Methods

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | ≥95% | e.g., ChemScene | 1359983-13-3 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | 584-08-7 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 68-12-2 |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | 141-78-6 |

| Hexanes | ACS Grade | e.g., Fisher Scientific | 110-54-3 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Brine (Saturated NaCl solution) | N/A | In-house | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 7631-86-9 |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., MilliporeSigma | N/A |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

NMR spectrometer

-

Mass spectrometer

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.0 mmol).

-

Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equivalents).

-

Under an inert atmosphere (e.g., nitrogen), add 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Rationale: Anhydrous conditions are crucial to prevent side reactions involving water. An inert atmosphere prevents oxidation of the thiol. DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

-

Step 2: Reaction

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring.

-

Rationale: Heating provides the necessary activation energy for the intramolecular cyclization. A temperature of 90 °C is a good starting point, which can be optimized if needed.

-

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).

-

Spot the starting material and the reaction mixture on a TLC plate.

-

The reaction is complete when the starting material spot is no longer visible. The expected reaction time is 4-6 hours.

-

Rationale: TLC is a quick and effective method to track the consumption of the starting material and the formation of the product.

-

Step 4: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Rationale: The product is expected to be soluble in ethyl acetate, while the inorganic salts (e.g., KF, excess K₂CO₃) and DMF will remain in the aqueous phase.

-

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Rationale: Washing with brine helps to remove any remaining water and inorganic impurities from the organic layer.

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

Purify the crude product by column chromatography on silica gel.

-

Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.

-

Collect the fractions containing the desired product (identified by TLC).

-

Combine the pure fractions and evaporate the solvent to yield ethyl 4-hydroxybenzothiophene-3-carboxylate as a solid.

-

Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity.

-

Reaction Mechanism

The proposed mechanism for the base-mediated intramolecular cyclization of this compound is as follows:

Caption: Proposed reaction mechanism for the synthesis of ethyl 4-hydroxybenzothiophene-3-carboxylate.

Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the chemical structures. The mechanism involves:

-

Deprotonation: The base (potassium carbonate) removes the acidic proton from the thiol group to form a thiolate anion.

-

Intramolecular Nucleophilic Attack: The negatively charged sulfur atom attacks the carbon atom bonded to the fluorine, forming a five-membered ring and a negatively charged intermediate (Meisenheimer-like complex).

-

Fluoride Elimination: The aromaticity of the benzene ring is restored by the elimination of a fluoride ion, yielding the final benzothiophene product.

Expected Results and Discussion

The described protocol is expected to provide ethyl 4-hydroxybenzothiophene-3-carboxylate in good yield (typically 70-85%) after purification. The final product should be a white to off-white solid.

Characterization Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.1-7.9 (m, 1H), 7.5-7.3 (m, 2H), 4.4 (q, J = 7.1 Hz, 2H), 1.4 (t, J = 7.1 Hz, 3H). (Note: The phenolic proton may be broad or not observed).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 165.0, 155.0, 140.0, 130.0, 125.0, 124.0, 122.0, 115.0, 61.0, 14.5.

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₀O₃S: 223.04; found: 223.0.

Troubleshooting and Optimization:

-

Low Yield: If the yield is low, ensure that all reagents and the solvent are completely anhydrous. The reaction temperature can be increased to 100-120 °C, or a stronger base such as cesium carbonate (Cs₂CO₃) can be used.[5][6]

-

Incomplete Reaction: If the reaction does not go to completion, increase the reaction time or the amount of base.

-